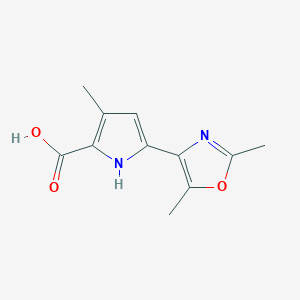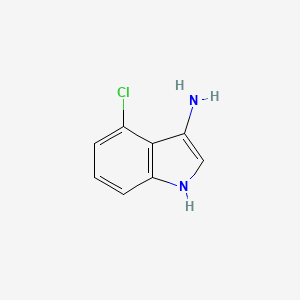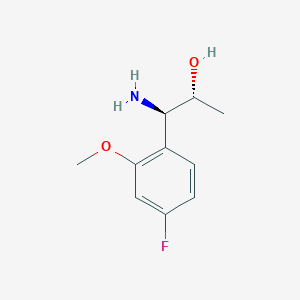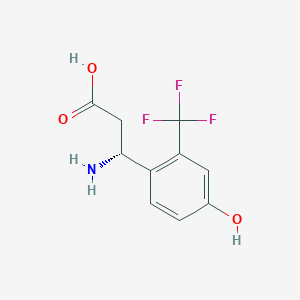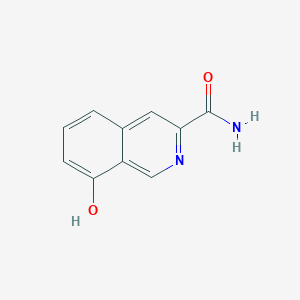
8-Hydroxyisoquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxyisoquinoline-3-carboxamide is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a hydroxyl group at the 8th position and a carboxamide group at the 3rd position of the isoquinoline ring. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxyisoquinoline-3-carboxamide typically involves the following steps:
Starting Material: Isoquinoline is used as the starting material.
Hydroxylation: The hydroxyl group is introduced at the 8th position using reagents such as hydrogen peroxide or other oxidizing agents.
Carboxylation: The carboxamide group is introduced at the 3rd position through a series of reactions involving nitration, reduction, and subsequent amidation.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Aminoisoquinoline derivatives.
Substitution Products: Ester or ether derivatives of isoquinoline.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry due to its ability to chelate metal ions.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases due to its ability to chelate metal ions and inhibit oxidative stress.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-Hydroxyisoquinoline-3-carboxamide involves its ability to chelate metal ions, which can inhibit metal-dependent enzymes and reduce oxidative stress. This compound can interact with various molecular targets, including enzymes and receptors, leading to its diverse biological activities. The pathways involved may include inhibition of reactive oxygen species (ROS) production and modulation of signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
8-Hydroxyquinoline: Similar in structure but lacks the carboxamide group.
Isoquinoline-3-carboxamide: Lacks the hydroxyl group at the 8th position.
Quinoline-3-carboxamide: Similar structure but with a different ring system.
Uniqueness: 8-Hydroxyisoquinoline-3-carboxamide is unique due to the presence of both the hydroxyl and carboxamide groups, which contribute to its distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C10H8N2O2 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
8-hydroxyisoquinoline-3-carboxamide |
InChI |
InChI=1S/C10H8N2O2/c11-10(14)8-4-6-2-1-3-9(13)7(6)5-12-8/h1-5,13H,(H2,11,14) |
InChI Key |
YSRAZGYDWKIHEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=NC=C2C(=C1)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


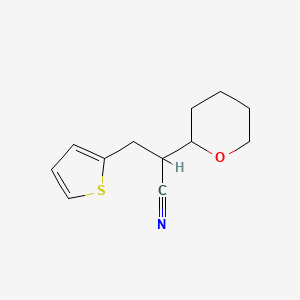
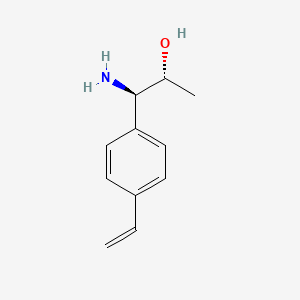
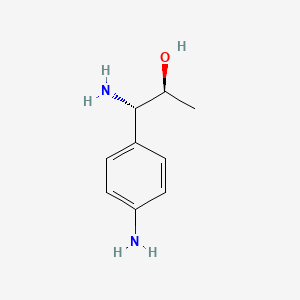



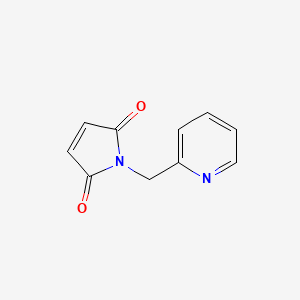
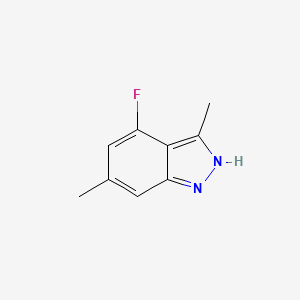

![4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B13032466.png)
